molecular formula C14H12BrCl2NO3S B2992164 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide CAS No. 2248775-65-5

4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

Cat. No. B2992164
CAS RN: 2248775-65-5
M. Wt: 425.12
InChI Key: ZHNNWGMNULLXCY-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, also known as BDMB, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research as a tool for studying the structure and function of proteins. BDMB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance and fluid secretion in the body.

Mechanism of Action

4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and hydrogen ions. By inhibiting carbonic anhydrase, 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide reduces the production of bicarbonate and hydrogen ions, which in turn reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as the Na+/H+ exchanger and the Cl-/HCO3- exchanger, which are involved in the regulation of ion channels and transporters.
Biochemical and Physiological Effects
4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including a reduction in intraocular pressure, a decrease in the production of aqueous humor, and a decrease in the production of bicarbonate and hydrogen ions. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been shown to have anti-convulsant and anti-tumor effects, although these effects are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase, which makes it a useful tool for studying the structure and function of this enzyme. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide in scientific research. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of conditions such as glaucoma, epilepsy, and cancer. Another area of interest is the use of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide as a tool for studying the structure and function of other enzymes and proteins involved in the regulation of ion channels and transporters. Additionally, the development of new synthetic methods for the preparation of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide and related compounds could lead to the discovery of new drugs and therapies for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction yields 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide as a white solid with a melting point of 163-165°C. The purity of 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide can be assessed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been used in various scientific research applications, including the study of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance and fluid secretion in the body. Carbonic anhydrase inhibitors such as 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide have been investigated for their potential use in the treatment of conditions such as glaucoma, epilepsy, and cancer. 4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been used as a tool for studying the structure and function of proteins, particularly those that are involved in the regulation of ion channels and transporters.

properties

IUPAC Name

4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO3S/c1-21-10-4-2-9(3-5-10)8-18-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNNWGMNULLXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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